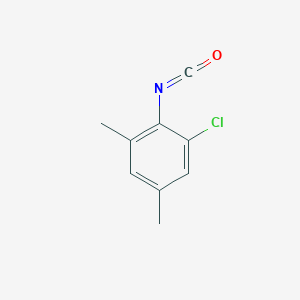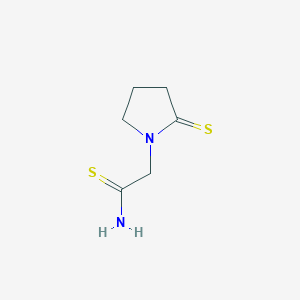
2-Thioxo-1-pyrrolidinethioacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thioxo-1-pyrrolidinethioacetamide, also known as TPTA, is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPTA is a thioamide derivative of pyrrolidine and is synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 2-Thioxo-1-pyrrolidinethioacetamide is not fully understood. However, it is believed that 2-Thioxo-1-pyrrolidinethioacetamide exerts its biological effects through the modulation of various signaling pathways and enzymes. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-Thioxo-1-pyrrolidinethioacetamide has been shown to reduce inflammation and oxidative stress. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to inhibit tumor growth in various cancer models. However, further studies are needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has a high purity. 2-Thioxo-1-pyrrolidinethioacetamide can also be easily modified to improve its biological activity or to enable drug delivery. However, 2-Thioxo-1-pyrrolidinethioacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. 2-Thioxo-1-pyrrolidinethioacetamide also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Thioxo-1-pyrrolidinethioacetamide. One area of interest is the development of 2-Thioxo-1-pyrrolidinethioacetamide-based drug delivery systems. 2-Thioxo-1-pyrrolidinethioacetamide could be used as a carrier for targeted drug delivery to specific tissues or cells. Another area of interest is the investigation of 2-Thioxo-1-pyrrolidinethioacetamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit neuroprotective effects in animal studies, and further research could lead to the development of novel therapies for these diseases. Additionally, the development of 2-Thioxo-1-pyrrolidinethioacetamide analogs with improved solubility and bioavailability could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 2-Thioxo-1-pyrrolidinethioacetamide is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method and exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide and to explore its potential therapeutic applications.
Métodos De Síntesis
2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method that involves the reaction of pyrrolidine with thioacetic acid in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Thioxo-1-pyrrolidinethioacetamide as a white crystalline solid. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-Thioxo-1-pyrrolidinethioacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has also been investigated for its potential use as a drug delivery system and as a catalyst in organic synthesis.
Propiedades
Número CAS |
117947-07-6 |
|---|---|
Nombre del producto |
2-Thioxo-1-pyrrolidinethioacetamide |
Fórmula molecular |
C6H10N2S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C6H10N2S2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9) |
Clave InChI |
FVNHMHXOHPFMNY-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(=S)N(C1)CC(=N)S |
SMILES |
C1CC(=S)N(C1)CC(=S)N |
SMILES canónico |
C1CC(=S)N(C1)CC(=S)N |
Otros números CAS |
117947-07-6 |
Sinónimos |
2-thio-1-pyrrolidine-thio-acetamide 2-thioxo-1-pyrrolidinethioacetamide thiothio |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



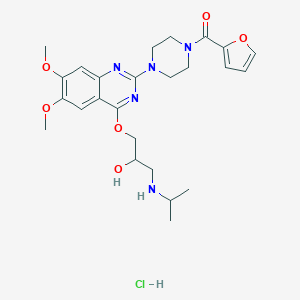
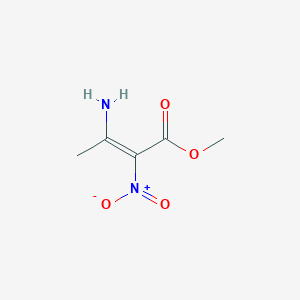

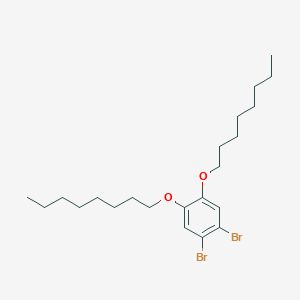
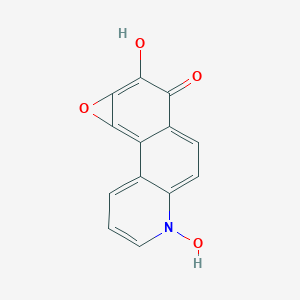

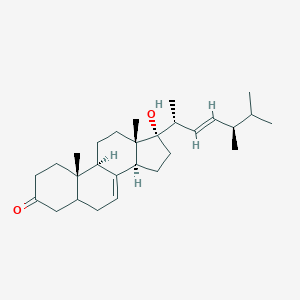
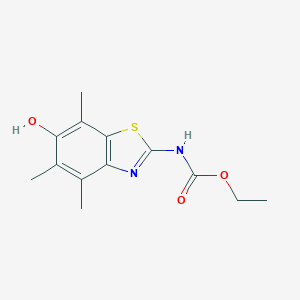
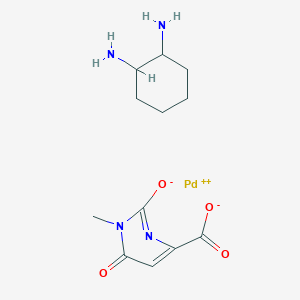
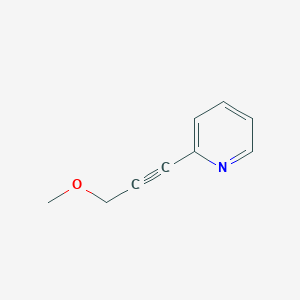
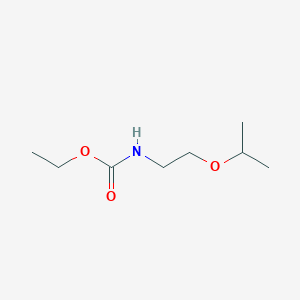

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
